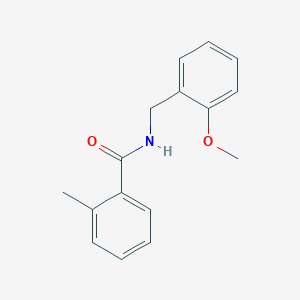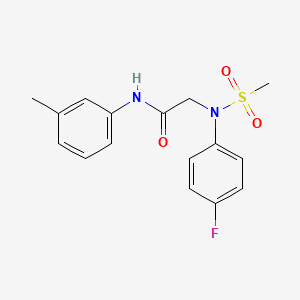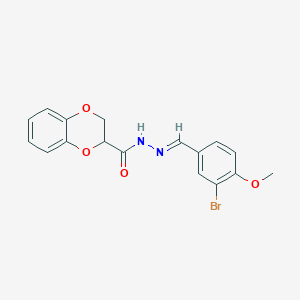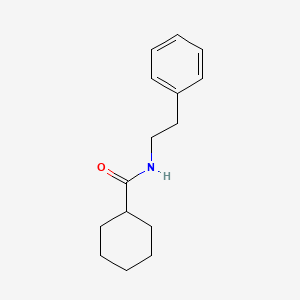
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as PPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the activity of protein kinases such as AKT and mTOR, which are involved in cell growth and survival. 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of these pathways. However, one limitation of using 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Future Directions
There are several future directions for research on 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide, including the development of more potent and selective analogs, the exploration of its therapeutic potential in other diseases, and the elucidation of its mechanism of action. Additionally, the use of 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide in combination with other drugs or therapies may enhance its therapeutic efficacy.
Synthesis Methods
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide can be synthesized through a multi-step process that involves the reaction of 4-pyridinecarboxaldehyde with 5-propylthiophene-2-carboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide in its pure form.
Scientific Research Applications
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorder research, 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. In infectious disease research, 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
properties
IUPAC Name |
5-propyl-N-[(E)-pyridin-4-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-3-13-8-12(10-19-13)14(18)17-16-9-11-4-6-15-7-5-11/h4-10H,2-3H2,1H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUCPGPBYHNPSV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N'-[(E)-pyridin-4-ylmethylidene]thiophene-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)

![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)

![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)
![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5704126.png)


